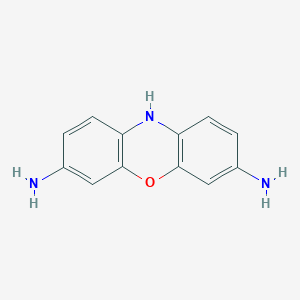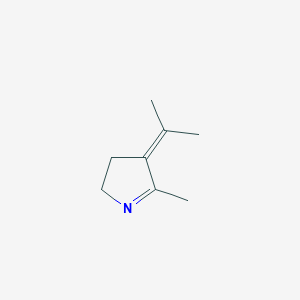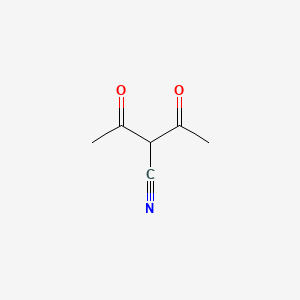![molecular formula C16H13N3O B14739645 1-[2-(4-Aminophenyl)hydrazinylidene]naphthalen-2(1H)-one CAS No. 2653-68-1](/img/structure/B14739645.png)
1-[2-(4-Aminophenyl)hydrazinylidene]naphthalen-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-Aminophenyl)hydrazinylidene]naphthalen-2(1H)-one is a chemical compound with the molecular formula C16H13N3O and a molecular weight of 263.29 g/mol . This compound is known for its unique structure, which includes a naphthalene ring system and an aminophenyl hydrazine moiety. It has been studied for various applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
The synthesis of 1-[2-(4-Aminophenyl)hydrazinylidene]naphthalen-2(1H)-one typically involves the reaction of 2-naphthol with 4-nitroaniline, followed by reduction and subsequent diazotization . The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the hydrazone linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-[2-(4-Aminophenyl)hydrazinylidene]naphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, or further reduce the hydrazone linkage.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[2-(4-Aminophenyl)hydrazinylidene]naphthalen-2(1H)-one has been extensively studied for its applications in:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-[2-(4-Aminophenyl)hydrazinylidene]naphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or interfere with essential enzymatic processes . The compound’s anticancer properties could be related to its ability to induce apoptosis or inhibit cell proliferation through various signaling pathways.
Comparaison Avec Des Composés Similaires
1-[2-(4-Aminophenyl)hydrazinylidene]naphthalen-2(1H)-one can be compared with other similar compounds, such as:
- 2-Naphthalenol, 1-[(4-aminophenyl)azo]
- 1-(4-Amino-phenylazo)-2-naphthol
- Anilin-(4 azo 1)-naphthol-(2)
These compounds share structural similarities but may differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific hydrazone linkage and the resulting chemical reactivity and biological activity.
Propriétés
Numéro CAS |
2653-68-1 |
|---|---|
Formule moléculaire |
C16H13N3O |
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
1-[(4-aminophenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C16H13N3O/c17-12-6-8-13(9-7-12)18-19-16-14-4-2-1-3-11(14)5-10-15(16)20/h1-10,20H,17H2 |
Clé InChI |
APWUBIQINRDLHY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B14739585.png)
![2-[2-[(7-Chloroquinazolin-4-yl)amino]ethoxy]ethanol](/img/structure/B14739586.png)







![Cyclopenta[3,4]pentaleno[1,6-cd]pyran-1,3-dione](/img/structure/B14739631.png)
![N-[1-[4-(4-methylphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]ethyl]nonanamide](/img/structure/B14739637.png)
